4-{[1-(1-adamantyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide
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Overview
Description
Compounds like this one are typically organic molecules that contain several functional groups. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The piperidinyl group is a six-membered ring containing nitrogen, which is often involved in binding to biological targets. The methoxyethyl and chlorobenzamide groups are also common in medicinal chemistry and can influence the compound’s solubility, stability, and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the adamantyl group might be introduced using an adamantyl halide in a nucleophilic substitution reaction. The piperidine ring could be formed using a cyclization reaction . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could be hydrolyzed to form an amine and a carboxylic acid. The compound could also undergo reactions at the adamantyl or piperidinyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups could enhance its solubility in water, while the nonpolar adamantyl group could make it more soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-(1-adamantyl)piperidin-4-yl]oxy-3-chloro-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O3/c1-30-9-6-27-24(29)20-2-3-23(22(26)13-20)31-21-4-7-28(8-5-21)25-14-17-10-18(15-25)12-19(11-17)16-25/h2-3,13,17-19,21H,4-12,14-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBEQQDDQDUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C34CC5CC(C3)CC(C5)C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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